

Application Notes and Protocols for Targeted Metabolomics Studies Using Amino adipic acid-d6

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Compound of Interest

Compound Name: Amino adipic acid-d6

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Introduction

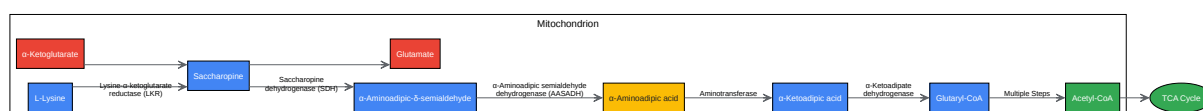
Amino adipic acid (AAA), a key intermediate in the catabolism of lysine, has emerged as a significant biomarker in various pathological conditions.[1] Elevated levels of α -amino adipic acid (α -AAA) have been identified as a novel predictor for the development of diabetes and are associated with an increased risk of type 2 diabetes.[2] It is also implicated in other metabolic disorders and has been shown to act as an acidogen, diabetogen, atherogen, and metabotoxin.[1]

Targeted metabolomics, a quantitative approach to measure a predefined set of metabolites, is crucial for accurately determining the concentration of biomarkers like α -amino adipic acid in biological samples. The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry-based metabolomics. These standards, being chemically identical to the analyte of interest but differing in mass, can correct for variations in sample preparation, chromatography, and mass spectrometric response, thus ensuring high accuracy and precision.

This document provides detailed application notes and protocols for the targeted quantification of α -amino adipic acid in biological fluids, specifically plasma or serum, using **Amino adipic acid-d6** as an internal standard.

Metabolic Pathway of Lysine Degradation

The primary route for lysine degradation in mammals is the saccharopine pathway, which occurs in the mitochondria, predominantly in the liver.[3][4] This pathway ultimately converts lysine to acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[3][4] A critical intermediate in this pathway is α -aminoadipic acid.

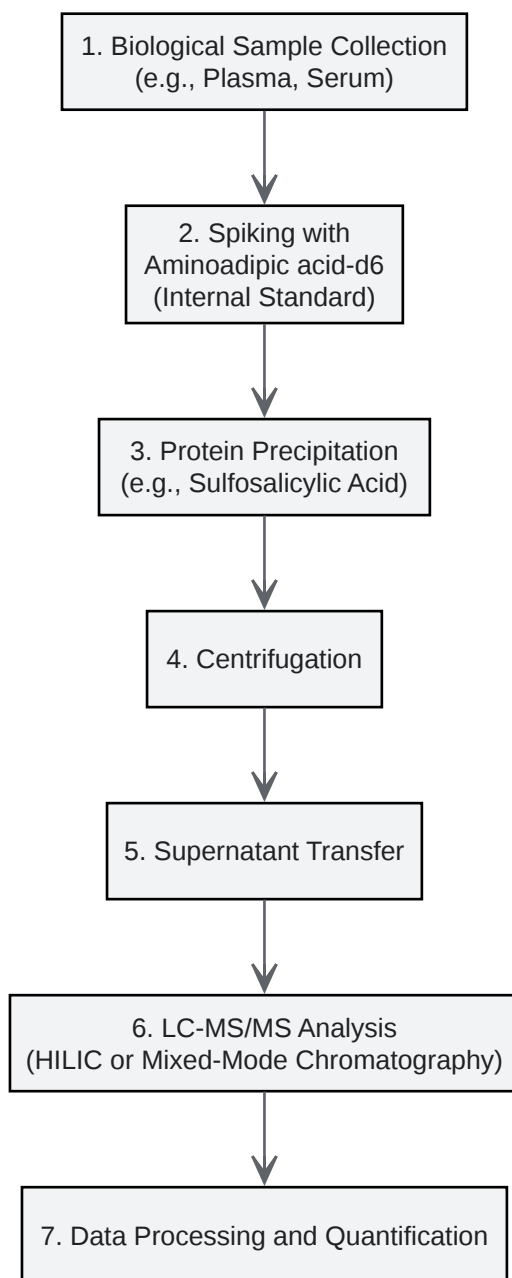


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Lysine Degradation via the Saccharopine Pathway.

Experimental Workflow for Targeted Analysis

A typical workflow for the targeted quantification of α -aminoadipic acid using a stable isotope-labeled internal standard involves several key steps from sample collection to data analysis.



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Targeted Metabolomics Workflow for α -Aminoadipic Acid.

Detailed Experimental Protocols

Sample Preparation (Human Plasma/Serum)

This protocol is adapted from established methods for amino acid analysis in plasma.

Materials:

- Human plasma or serum samples
- **Aminoadipic acid-d6** internal standard (IS) solution (e.g., 10 μ M in water)
- 30% (w/v) Sulfosalicylic acid (SSA) solution in water
- Microcentrifuge tubes (1.5 mL)
- Calibrated pipettes
- Microcentrifuge
- Autosampler vials with inserts

Procedure:

- Thaw frozen plasma or serum samples on ice.
- For each sample, calibrator, and quality control (QC), pipette 100 μ L into a 1.5 mL microcentrifuge tube.
- Add 10 μ L of the **Aminoadipic acid-d6** internal standard solution to each tube.
- Add 10 μ L of 30% SSA solution to precipitate proteins.
- Vortex the mixture for 30 seconds.
- Incubate the samples at 4°C for 30 minutes.
- Centrifuge at 12,000 x g for 5 minutes at 4°C.
- Carefully transfer 50 μ L of the clear supernatant to an autosampler vial.
- Dilute the supernatant with 450 μ L of the initial mobile phase (e.g., 85% acetonitrile with 10 mM ammonium formate and 0.15% formic acid).
- Vortex briefly and place the vials in the autosampler for LC-MS/MS analysis.

LC-MS/MS Analysis

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of polar metabolites like amino acids.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

- Column: HILIC column (e.g., Acquity BEH Amide, 2.1 x 100 mm, 1.7 μ m)
- Mobile Phase A: 10 mM Ammonium formate in 85% acetonitrile with 0.15% formic acid
- Mobile Phase B: 10 mM Ammonium formate in water with 0.15% formic acid
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40°C
- Gradient:
 - 0-2 min: 0% B
 - 2-10 min: 0-30% B
 - 10-12 min: 30% B
 - 12.1-18 min: 0% B (re-equilibration)

Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)

- Capillary Voltage: 3.0 kV
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- Gas Flow Rates: Optimized for the specific instrument
- Acquisition Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data

The following tables provide representative quantitative parameters for the targeted analysis of α -aminoadipic acid. These values are based on typical performance characteristics of LC-MS/MS methods for amino acid analysis and should be validated in the user's laboratory.

Table 1: Multiple Reaction Monitoring (MRM) Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
α -Aminoadipic acid	162.1	98.1	15
Aminoadipic acid-d6 (IS)	168.1	104.1	15

Table 2: Method Validation Parameters

Parameter	Typical Value/Range
Calibration Range	1 - 500 $\mu\text{mol/L}$
Linearity (r^2)	> 0.99
Limit of Detection (LOD)	~0.1 $\mu\text{mol/L}$
Limit of Quantification (LOQ)	~0.5 $\mu\text{mol/L}$
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 15%
Accuracy (% Recovery)	85 - 115%

Table 3: Physiological Concentrations of α -Aminoadipic Acid

Biological Fluid	Typical Concentration Range ($\mu\text{mol/L}$)
Human Plasma/Serum	1 - 5
Human Urine	Variable, typically higher than plasma

Conclusion

The provided application notes and protocols offer a robust framework for the targeted quantification of α -aminoadipic acid in biological samples using **Aminoadipic acid-d6** as an internal standard. The use of a stable isotope-labeled internal standard coupled with LC-MS/MS ensures high accuracy and precision, which is essential for reliable biomarker quantification in clinical research and drug development. Researchers should perform in-house validation of the method to ensure it meets the specific requirements of their studies.

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